SPDP-C6-Gly-Leu-NHS ester

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (2S)-4-methyl-2-[[2-[6-[3-(pyridin-2-yldisulfanyl)propanoylamino]hexanoylamino]acetyl]amino]pentanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H37N5O7S2/c1-18(2)16-19(26(37)38-31-24(35)10-11-25(31)36)30-22(34)17-29-20(32)8-4-3-6-13-27-21(33)12-15-39-40-23-9-5-7-14-28-23/h5,7,9,14,18-19H,3-4,6,8,10-13,15-17H2,1-2H3,(H,27,33)(H,29,32)(H,30,34)/t19-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUIJWHCWIZXYFJ-IBGZPJMESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)ON1C(=O)CCC1=O)NC(=O)CNC(=O)CCCCCNC(=O)CCSSC2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)CNC(=O)CCCCCNC(=O)CCSSC2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H37N5O7S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

595.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to SPDP-C6-Gly-Leu-NHS Ester: A Dual-Cleavable Linker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Abstract

SPDP-C6-Gly-Leu-NHS ester is a heterobifunctional crosslinker meticulously engineered for advanced bioconjugation applications, most notably in the development of Antibody-Drug Conjugates (ADCs). This technical guide provides a comprehensive overview of its chemical properties, mechanism of action, and detailed protocols for its application. The linker incorporates three key functional elements: an N-hydroxysuccinimide (NHS) ester for covalent attachment to primary amines on biomolecules, a dipeptide (Gly-Leu) sequence susceptible to enzymatic cleavage, and a pyridyl disulfide (SPDP) group that can be reductively cleaved. This dual-cleavage mechanism offers a sophisticated strategy for the controlled release of therapeutic payloads in specific cellular environments.

Introduction

The targeted delivery of therapeutic agents to diseased cells is a cornerstone of modern drug development. Antibody-Drug Conjugates (ADCs) exemplify this approach by harnessing the specificity of monoclonal antibodies to deliver potent cytotoxic drugs directly to cancer cells. The linker connecting the antibody to the drug is a critical component of an ADC, profoundly influencing its stability, efficacy, and safety profile. This compound has emerged as a versatile tool in this field, offering a multi-faceted release mechanism that can be tailored to the unique conditions of the tumor microenvironment and intracellular compartments.

This guide will delve into the technical specifications of this compound, present its mechanism of action through signaling pathway diagrams, provide structured quantitative data, and offer a detailed experimental protocol for its use in the synthesis of an ADC.

Chemical Properties and Structure

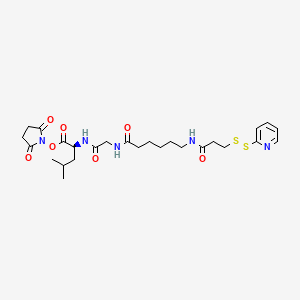

This compound is a complex molecule with distinct functional domains connected by a C6 spacer, which enhances solubility and flexibility.[1][2]

Chemical Structure

Caption: Functional domains of this compound.

Quantitative Data Summary

A compilation of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₆H₃₇N₅O₇S₂ | [2][3] |

| Molecular Weight | 595.73 g/mol | [3] |

| Purity | >90% | [3] |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in DMSO, DMF | [] |

| Storage Conditions | -20°C, protected from light and moisture | [2] |

| Shelf Life | 3 years as a powder at -20°C; 2 years in solvent at -80°C | [] |

Mechanism of Action: A Dual-Cleavage Strategy

The therapeutic efficacy of ADCs synthesized with this compound relies on a two-step cleavage process to release the conjugated payload. This ensures stability in systemic circulation and targeted drug release within the cancer cell.

-

Enzymatic Cleavage: Following internalization of the ADC into the target cell via receptor-mediated endocytosis, it is trafficked to the lysosome. The low pH and presence of lysosomal proteases, such as cathepsins, facilitate the cleavage of the Gly-Leu dipeptide bond.

-

Reductive Cleavage: The intracellular environment, particularly within the lysosome and cytoplasm, is significantly more reducing than the extracellular space due to a higher concentration of glutathione (B108866) (GSH). This reducing environment leads to the cleavage of the disulfide bond within the SPDP moiety, liberating the active drug.

Signaling Pathway for Payload Release

The sequential cleavage events leading to the release of a therapeutic drug from an ADC constructed with this compound are illustrated below.

Caption: Dual-cleavage mechanism of an ADC with this compound.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the conjugation of a therapeutic drug to an antibody using this compound. This is a two-stage process involving the initial reaction of the linker with the drug, followed by the conjugation of the drug-linker construct to the antibody.

Stage 1: Conjugation of this compound to a Drug with a Primary Amine

This protocol assumes the drug molecule contains a primary amine for reaction with the NHS ester.

Materials:

-

This compound

-

Drug molecule with a primary amine

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reaction buffer: 0.1 M Sodium Bicarbonate, pH 8.5

-

Quenching solution: 1 M Tris-HCl, pH 8.0

-

Reverse-phase HPLC for purification

-

Lyophilizer

Procedure:

-

Preparation of Reagents:

-

Dissolve the drug molecule in a minimal amount of anhydrous DMF or DMSO.

-

Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10 mg/mL.

-

-

Conjugation Reaction:

-

In a clean, dry reaction vial, add the dissolved drug molecule.

-

Slowly add a 1.2 molar equivalent of the dissolved this compound to the drug solution while gently stirring.

-

Adjust the reaction volume with the reaction buffer to ensure the final concentration of the organic solvent is less than 10%.

-

Allow the reaction to proceed for 2-4 hours at room temperature, protected from light.

-

-

Reaction Quenching:

-

Add the quenching solution to a final concentration of 50 mM to stop the reaction.

-

Incubate for 30 minutes at room temperature.

-

-

Purification:

-

Purify the drug-linker conjugate using reverse-phase HPLC.

-

Collect the fractions containing the desired product.

-

-

Lyophilization:

-

Lyophilize the purified drug-linker conjugate to obtain a stable powder.

-

Store the lyophilized product at -20°C.

-

Stage 2: Conjugation of the Drug-Linker Construct to an Antibody

This protocol outlines the conjugation of the purified drug-linker to the lysine (B10760008) residues of a monoclonal antibody.

Materials:

-

Purified and lyophilized drug-linker construct

-

Monoclonal antibody (in a buffer free of primary amines, e.g., PBS)

-

Conjugation buffer: 0.1 M Sodium Borate, pH 8.5

-

Anhydrous DMSO

-

Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)

-

Purification buffer: Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

-

Preparation of Antibody:

-

If necessary, perform a buffer exchange to transfer the antibody into the conjugation buffer.

-

Adjust the antibody concentration to 2-5 mg/mL.

-

-

Preparation of Drug-Linker:

-

Dissolve the lyophilized drug-linker construct in a minimal amount of anhydrous DMSO.

-

-

Conjugation Reaction:

-

Slowly add a 5-10 molar excess of the dissolved drug-linker construct to the antibody solution while gently stirring.

-

Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

-

Purification of the ADC:

-

Remove the unreacted drug-linker and other small molecules by passing the reaction mixture through a pre-equilibrated SEC column.

-

Elute the ADC with the purification buffer (PBS, pH 7.4).

-

Collect the fractions containing the purified ADC.

-

-

Characterization of the ADC:

-

Determine the protein concentration (e.g., by measuring absorbance at 280 nm).

-

Determine the Drug-to-Antibody Ratio (DAR) using techniques such as UV-Vis spectroscopy or Hydrophobic Interaction Chromatography (HIC).

-

Assess the purity and aggregation of the ADC using SEC-HPLC.

-

-

Storage:

-

Store the purified ADC at 2-8°C or -80°C for long-term storage, depending on the stability of the antibody and drug.

-

Experimental Workflow Diagram

Caption: Workflow for the synthesis of an ADC using this compound.

Conclusion

This compound represents a sophisticated and highly adaptable linker technology for the development of next-generation bioconjugates. Its dual-cleavage mechanism, responsive to both enzymatic and reductive stimuli, provides a robust platform for the controlled and targeted release of therapeutic payloads. The detailed protocols and technical information provided in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this powerful tool in their research and development endeavors. The careful optimization of conjugation conditions and thorough characterization of the final product are paramount to achieving the desired therapeutic outcomes.

References

An In-Depth Technical Guide to SPDP-C6-Gly-Leu-NHS Ester: Structure, Components, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SPDP-C6-Gly-Leu-NHS ester is a heterobifunctional crosslinker integral to the development of advanced bioconjugates, particularly in the field of Antibody-Drug Conjugates (ADCs). This molecule incorporates three key functional domains: an N-hydroxysuccinimide (NHS) ester for covalent linkage to amine-containing molecules, a pyridyldithiol (SPDP) group for the formation of a cleavable disulfide bond with sulfhydryl-containing molecules, and a Gly-Leu dipeptide sequence embedded within a C6 spacer, which offers a site for enzymatic cleavage within the cell. This guide provides a comprehensive overview of the structure, components, and applications of this compound, complete with detailed experimental protocols and visual diagrams to facilitate its effective use in research and drug development.

Structure and Components

The this compound is a sophisticated molecule designed with distinct functional units that each play a critical role in its application.

-

N-hydroxysuccinimide (NHS) Ester: This amine-reactive group facilitates the covalent attachment of the linker to proteins, antibodies, or other molecules bearing primary amines (e.g., lysine (B10760008) residues). The reaction forms a stable amide bond.

-

Pyridyldithiol (SPDP): This functional group reacts with sulfhydryl (thiol) groups to form a disulfide bond. This disulfide linkage is designed to be stable in the bloodstream but can be cleaved under the reducing conditions found inside a cell, such as in the presence of glutathione.[1]

-

C6 Spacer: A six-carbon aliphatic chain that provides spatial separation between the conjugated molecules, which can help to reduce steric hindrance and improve solubility.

-

Gly-Leu Peptide: This dipeptide motif introduces a biodegradable component to the linker. It is designed to be a substrate for intracellular proteases, such as cathepsins, which are abundant in the lysosomes of tumor cells.[2][3][4] This enzymatic cleavage provides an additional mechanism for payload release.

The combination of these components results in a linker that can securely attach a payload to a targeting moiety and then release it in a controlled manner within the target cell.[5]

Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C26H37N5O7S2 | [6] |

| Molecular Weight | 595.73 g/mol | |

| Solubility | Soluble in DMSO (e.g., 10 mM) | |

| Storage | -20°C in powder form |

Experimental Protocols

The following protocols provide a general framework for the use of this compound in the preparation of an Antibody-Drug Conjugate (ADC). Optimization may be required for specific antibodies and payloads.

Antibody Modification with this compound

This protocol describes the first step of conjugation, where the linker is attached to the antibody via its NHS ester group.

Materials:

-

Antibody solution (in amine-free buffer, e.g., PBS, pH 7.2-8.0)

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Desalting column (e.g., Sephadex G-25)

-

Reaction buffer (e.g., Phosphate Buffered Saline, pH 7.4)

Procedure:

-

Antibody Preparation: Prepare the antibody at a concentration of 2-10 mg/mL in reaction buffer.

-

Linker Preparation: Immediately before use, dissolve the this compound in DMSO to a concentration of 10-20 mM.

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved linker to the antibody solution. The final DMSO concentration should not exceed 10% (v/v) to avoid antibody denaturation.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.

-

Purification: Remove excess, unreacted linker using a desalting column equilibrated with reaction buffer.

-

Characterization (Optional but Recommended): Determine the degree of labeling (DOL), i.e., the number of linker molecules per antibody. This can be achieved by measuring the release of pyridine-2-thione upon reduction of the pyridyldithiol group with an excess of a reducing agent like Dithiothreitol (DTT) and measuring its absorbance at 343 nm.[7]

Conjugation of Thiol-Containing Payload to Modified Antibody

This protocol outlines the second step, where the payload is attached to the linker-modified antibody.

Materials:

-

Linker-modified antibody from section 3.1

-

Thiol-containing cytotoxic payload

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Purification system (e.g., Size-Exclusion Chromatography - SEC)

Procedure:

-

Payload Preparation: Dissolve the thiol-containing payload in a suitable solvent (e.g., DMSO).

-

Conjugation Reaction: Add the payload solution to the linker-modified antibody solution. A typical molar ratio is 1.5-3 moles of payload per mole of linker on the antibody.

-

Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

-

Purification: Purify the resulting ADC to remove unconjugated payload and antibody using SEC or another suitable chromatographic method.[5]

Characterization of the Antibody-Drug Conjugate

Methods:

-

Drug-to-Antibody Ratio (DAR) Determination: The average number of drug molecules per antibody can be determined using techniques such as Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS).[8][9][10]

-

Purity and Aggregation Analysis: Size-Exclusion Chromatography (SEC) is used to assess the purity of the ADC and to detect the presence of aggregates.

-

In Vitro Cell Cytotoxicity Assay: The potency of the ADC is evaluated using cell-based assays on target and non-target cell lines to determine the IC50 value.

In Vitro Cathepsin B Cleavage Assay

This assay can be used to confirm the enzymatic cleavage of the Gly-Leu dipeptide.

Materials:

-

Purified ADC

-

Human Cathepsin B, recombinant

-

Assay Buffer (e.g., 50 mM Sodium Acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)

-

LC-MS system

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the ADC (at a final concentration of ~1 mg/mL) and Cathepsin B (at a final concentration of ~1 µM) in the assay buffer.

-

Incubation: Incubate the reaction at 37°C.

-

Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the reaction and quench the enzymatic activity by adding a protease inhibitor or by acidifying the sample.

-

Analysis: Analyze the samples by LC-MS to identify and quantify the released payload and the ADC fragments.[1][6][11]

Signaling Pathways and Experimental Workflows

The effective delivery of a cytotoxic payload via an ADC involves a series of steps, from binding to the target cell to the ultimate induction of cell death. The diagrams below illustrate these key processes.

Caption: Workflow for the synthesis and characterization of an Antibody-Drug Conjugate.

Caption: Intracellular trafficking and payload release pathway for an ADC.

Upon internalization, the ADC is trafficked to the lysosome, where the acidic environment and the presence of enzymes like cathepsins facilitate the cleavage of the linker and the release of the cytotoxic payload.[2][4] The disulfide bond is susceptible to reduction by glutathione, which is present in higher concentrations inside the cell than in the bloodstream.[1] The Gly-Leu dipeptide is a substrate for lysosomal proteases, providing a dual-release mechanism.[2][3] Once released, the payload can exert its cytotoxic effects, leading to cell death.

Conclusion

The this compound is a highly versatile and effective heterobifunctional crosslinker for the development of advanced bioconjugates. Its well-defined structure, incorporating amine-reactive, thiol-reactive, and enzymatically cleavable moieties, allows for the creation of stable yet conditionally labile linkages. This technical guide provides the foundational knowledge and experimental framework necessary for the successful implementation of this linker in research and drug development, particularly in the promising field of antibody-drug conjugates. Careful optimization of the provided protocols will be essential to achieve the desired characteristics of the final bioconjugate.

References

- 1. Comparative Enzymatic and Stability Assays Reveal GPLG as an Effective Cathepsin B Cleavable Linker for Tumor-Targeting Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iphasebiosci.com [iphasebiosci.com]

- 4. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. chromatographytoday.com [chromatographytoday.com]

- 9. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. criver.com [criver.com]

- 11. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of SPDP-C6-Gly-Leu-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

The SPDP-C6-Gly-Leu-NHS ester is a heterobifunctional crosslinker meticulously designed for advanced bioconjugation applications, most notably in the development of Antibody-Drug Conjugates (ADCs). This linker system incorporates three key functional components: an N-hydroxysuccinimide (NHS) ester for covalent attachment to amine-containing biomolecules, a cleavable dipeptide (Gly-Leu) sequence that is a substrate for specific lysosomal proteases, and a Succinimidyl 3-(2-pyridyldithio)propionate (SPDP) group for the attachment of thiol-containing payloads via a reducible disulfide bond. A C6 alkyl spacer enhances solubility and provides spatial separation between the conjugated molecules. This guide elucidates the multi-step mechanism of action of this linker, provides relevant quantitative data, outlines detailed experimental protocols, and presents visual diagrams of the key processes.

Core Chemical Principles and Mechanism of Action

The this compound operates through a sequential, multi-stage mechanism that allows for the precise and controlled conjugation of a targeting protein (e.g., an antibody) to a payload molecule (e.g., a cytotoxic drug), followed by a specific release of the payload at the target site.

Stage 1: Amine-Reactive Conjugation via NHS Ester

The initial step involves the reaction of the N-hydroxysuccinimide (NHS) ester moiety with primary amines (-NH₂) present on the surface of the targeting protein. In proteins, these are typically found on the side chains of lysine (B10760008) residues and at the N-terminus. The reaction is a nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the NHS ester, forming a stable and effectively irreversible amide bond. This reaction releases N-hydroxysuccinimide as a byproduct.[1][2]

This amine-coupling reaction is highly efficient under physiological to slightly alkaline conditions.

Reaction Diagram:

Caption: Covalent attachment of the linker to a protein via NHS ester chemistry.

Stage 2: Thiol-Reactive Conjugation via SPDP Group

Once the linker is attached to the antibody, the pyridyldithio group of the SPDP moiety is used to conjugate a thiol-containing payload. This reaction is a thiol-disulfide exchange. The thiol group (-SH) of the payload molecule attacks the disulfide bond of the pyridyldithio group, forming a new, cleavable disulfide bond between the linker and the payload. This reaction releases pyridine-2-thione, a chromogenic byproduct that can be measured spectrophotometrically at 343 nm to quantify the extent of the reaction.[1][3]

Reaction Diagram:

Caption: Conjugation of a thiol-containing payload to the SPDP-modified protein.

Stage 3: Intracellular Payload Release

The resulting Antibody-Drug Conjugate (ADC) is designed to be stable in the bloodstream.[] Upon binding to its target antigen on a cancer cell, the ADC is internalized, typically via endocytosis, and trafficked to the lysosome. The acidic and enzyme-rich environment of the lysosome facilitates the two-step release of the payload.

1.3.1. Enzymatic Cleavage of the Gly-Leu Linker: The Gly-Leu dipeptide sequence is a substrate for lysosomal proteases, particularly Cathepsin S. Research has demonstrated that Cathepsin S can cleave peptides at the bond between a glycine (B1666218) and a leucine (B10760876) residue.[5][6] This enzymatic cleavage separates the payload, still attached to a small linker fragment, from the antibody.

1.3.2. Reduction of the Disulfide Bond: The disulfide bond linking the payload to the remainder of the linker is stable in the oxidizing environment of the bloodstream. However, the intracellular environment, particularly the cytosol, is highly reducing due to high concentrations of glutathione (B108866) (GSH) (1-10 mM).[] This reducing environment readily cleaves the disulfide bond, releasing the payload in its active form to exert its cytotoxic effect.

Signaling Pathway Diagram:

Caption: Intracellular trafficking and payload release mechanism of an ADC.

Quantitative Data

The efficiency and stability of the conjugation and cleavage reactions are critical for the successful application of the this compound.

Table 1: Reaction Parameters for Functional Groups

| Functional Group | Target | Recommended pH | Reaction Time | Stability (Half-life of reactive group) |

|---|---|---|---|---|

| NHS Ester | Primary Amines (-NH₂) | 7.2 - 8.5 | 30 - 120 min at RT | 4-5 hours at pH 7.0 (0°C); ~10 min at pH 8.6 (4°C) |

| Pyridyldithio (SPDP) | Thiols (-SH) | 7.0 - 8.0 | 2 - 4 hours at RT | Stable in absence of reducing agents |

Table 2: Stability of Disulfide Linkers

| Environment | Key Reductant | Concentration | Disulfide Bond Stability |

|---|---|---|---|

| Plasma (Extracellular) | Cysteine | ~10 µM | High (largely stable)[] |

| Cytosol (Intracellular) | Glutathione (GSH) | 1 - 10 mM | Low (readily cleaved)[] |

Experimental Protocols

This section provides a detailed, two-stage protocol for the synthesis of an Antibody-Drug Conjugate using this compound.

Stage A: Modification of Antibody with this compound

Objective: To covalently attach the linker to the antibody via its NHS ester group.

Materials:

-

Antibody (or other amine-containing protein) at 1-10 mg/mL in amine-free buffer.

-

Amine-free buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-8.0).

-

This compound.

-

Anhydrous organic solvent (e.g., Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)).

-

Desalting column (e.g., Sephadex G-25).

Procedure:

-

Antibody Preparation: Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.

-

Linker Stock Solution: Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation. Prepare a 10-20 mM stock solution in anhydrous DMSO or DMF immediately before use.

-

Conjugation Reaction: While gently vortexing, add a 10- to 20-fold molar excess of the linker stock solution to the antibody solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

-

Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.

-

Purification: Remove excess, unreacted linker and the N-hydroxysuccinimide byproduct by passing the reaction mixture through a desalting column equilibrated with an appropriate buffer (e.g., PBS, pH 7.0-7.5). The purified linker-modified antibody is now ready for the next stage.

Stage B: Conjugation of Thiolated Payload to Modified Antibody

Objective: To attach the thiol-containing payload to the linker-modified antibody.

Materials:

-

Purified linker-modified antibody from Stage A.

-

Thiol-containing payload molecule.

-

Anhydrous organic solvent (e.g., DMSO).

-

Reaction buffer (e.g., PBS, pH 7.0-7.5).

-

Size-exclusion chromatography (SEC) system for final purification.

Procedure:

-

Payload Preparation: Dissolve the thiol-containing payload in an appropriate solvent (e.g., DMSO) to create a stock solution.

-

Conjugation Reaction: Add the payload stock solution to the purified linker-modified antibody. The molar ratio of payload to antibody should be optimized to achieve the desired Drug-to-Antibody Ratio (DAR). A typical starting point is a 5- to 10-fold molar excess of the payload.

-

Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C. The pyridyldithio group on the antibody will react with the thiol group on the payload to form a disulfide bond.

-

Monitoring (Optional): The release of the pyridine-2-thione byproduct can be monitored by measuring the absorbance of the reaction mixture at 343 nm to follow the reaction progress.

-

Final Purification: Purify the resulting ADC to remove unconjugated payload and any remaining byproducts. Size-exclusion chromatography (SEC-HPLC) is a commonly used method for this purpose.

-

Characterization: Determine the final DAR using methods such as UV-Vis spectroscopy or mass spectrometry.[][8] Analyze the purity and aggregation state of the ADC using SDS-PAGE and SEC-HPLC.

Experimental Workflow Diagram:

Caption: A two-stage experimental workflow for synthesizing an ADC.

Conclusion

The this compound is a sophisticated and versatile heterobifunctional crosslinker that enables the construction of advanced bioconjugates with built-in, multi-modal release mechanisms. The robust amine-reactive chemistry ensures stable attachment to targeting proteins, while the combination of a protease-cleavable peptide and a reducible disulfide bond provides a dual-trigger system for precise payload release within the target cell. A thorough understanding of its mechanism of action and careful optimization of the reaction protocols are essential for leveraging its full potential in the development of next-generation targeted therapeutics.

References

- 1. This compound | AxisPharm [axispharm.com]

- 2. hpst.cz [hpst.cz]

- 3. This compound - Immunomart [immunomart.com]

- 5. Quantifying Cathepsin S Activity in Antigen Presenting Cells Using a Novel Specific Substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 8. pharmiweb.com [pharmiweb.com]

An In-depth Technical Guide to the Physicochemical Properties of SPDP-C6-Gly-Leu-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of SPDP-C6-Gly-Leu-NHS ester, a heterobifunctional crosslinker integral to the development of advanced bioconjugates, particularly antibody-drug conjugates (ADCs). This document details the molecular characteristics, solubility, stability, and reactivity of this linker, supported by experimental protocols and illustrative diagrams to facilitate its effective application in research and drug development.

Core Physicochemical Properties

This compound is a valuable tool in bioconjugation due to its specific functionalities. It incorporates an N-hydroxysuccinimide (NHS) ester for covalent linkage to primary amines, a cleavable disulfide bond within the SPDP (succinimidyl 3-(2-pyridyldithio)propionate) moiety for controlled release, a peptide spacer (Gly-Leu) that can be designed for enzymatic cleavage, and a C6 hydrocarbon chain that adds spacing and flexibility.

Molecular and Physical Characteristics

The fundamental properties of this compound are summarized in the table below, compiled from various suppliers.

| Property | Value | References |

| Molecular Formula | C₂₆H₃₇N₅O₇S₂ | [1][][3] |

| Molecular Weight | 595.73 g/mol | [1][][3] |

| Appearance | White to off-white solid | [4] |

| Purity | >90% (typically ~94-95%) | [1][3] |

Solubility

The solubility of this compound is a critical factor for its use in bioconjugation reactions, which are often performed in aqueous environments.

| Solvent | Solubility | Notes | References |

| DMSO | 10 mM | Should be dissolved in an anhydrous organic solvent like DMSO or DMF before addition to aqueous reaction mixtures. | [5] |

| DMF | Soluble | Use of high-quality, amine-free DMF is recommended to prevent reaction with the NHS ester. | [5] |

| Aqueous Buffers | Limited solubility | The NHS ester moiety is prone to hydrolysis in aqueous solutions. | [6] |

Stability and Storage

Proper storage and handling are crucial to maintain the reactivity of the this compound. The NHS ester is particularly sensitive to moisture and hydrolysis, especially at higher pH.

| Condition | Recommendation | Notes | References |

| Long-term Storage (Powder) | -20°C in a sealed, light- and moisture-protected container. | Equilibrate the vial to room temperature before opening to prevent moisture condensation. | [5] |

| In Solvent | Prepare fresh. If storage is necessary, store in anhydrous DMSO at -20°C for a limited time. | Aqueous solutions of the NHS ester should be used immediately. | [5] |

| pH Stability (NHS Ester) | Hydrolysis rate increases with pH. | The half-life of an NHS ester is several hours at pH 7, but decreases to less than 10 minutes at pH 9. | [6][7] |

Reactivity and Functional Groups

This compound possesses two primary reactive functionalities that enable its use as a crosslinker.

Caption: Functional groups of the this compound and their respective targets.

The NHS ester group reacts with primary amines, such as the ε-amino group of lysine residues on antibodies and other proteins, to form a stable amide bond. This reaction is most efficient at a slightly basic pH of 7.2-8.5.[]

The pyridyldithio group of the SPDP moiety reacts with sulfhydryl (thiol) groups to form a disulfide bond, releasing pyridine-2-thione. This reaction is optimal between pH 7 and 8.[6] The newly formed disulfide bond can be cleaved by reducing agents like dithiothreitol (B142953) (DTT) or under the reducing conditions found within a cell, providing a mechanism for drug release.

Experimental Protocols

The following is a generalized protocol for the conjugation of a protein (e.g., an antibody) with this compound. This should be optimized for specific applications.

Materials and Reagents

-

Antibody or protein to be conjugated in a suitable buffer (e.g., PBS)

-

This compound

-

Anhydrous DMSO or DMF

-

Reaction buffer: 0.1 M phosphate (B84403) buffer with 0.15 M NaCl, pH 7.2-8.5 (amine-free)

-

Quenching buffer: 1 M Tris-HCl, pH 8.0

-

Purification column (e.g., size-exclusion chromatography)

Conjugation Procedure

Caption: A typical workflow for conjugating an antibody with this compound.

-

Preparation of Reagents:

-

Allow the vial of this compound to equilibrate to room temperature before opening.

-

Prepare a stock solution of the linker (e.g., 10 mM) in anhydrous DMSO. This should be done immediately before use.

-

Ensure the antibody is in an amine-free buffer at an appropriate concentration (e.g., 2-10 mg/mL). The pH of the buffer should be adjusted to between 7.2 and 8.5.[]

-

-

Conjugation Reaction:

-

Add a calculated molar excess of the linker stock solution to the antibody solution while gently vortexing. The optimal molar ratio of linker to antibody should be determined empirically.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[4]

-

-

Quenching the Reaction:

-

(Optional but recommended) Add a quenching buffer, such as Tris-HCl, to a final concentration of 50-100 mM to react with any excess NHS ester. Incubate for 15-30 minutes.

-

-

Purification of the Conjugate:

-

Remove unreacted linker and byproducts by purifying the antibody-linker conjugate using a desalting column or size-exclusion chromatography.

-

Application in Antibody-Drug Conjugate (ADC) Development

This compound is a cleavable linker frequently employed in the synthesis of ADCs.[][7] The workflow below illustrates its role in connecting a cytotoxic drug to an antibody.

Caption: The role of this compound in ADC synthesis and its mechanism of action.

This linker design allows for stable conjugation of the drug to the antibody in circulation. Upon internalization of the ADC by the target cancer cell, the disulfide bond can be cleaved in the reducing environment of the cell, and the peptide spacer can be susceptible to cleavage by lysosomal enzymes like cathepsins, leading to the release of the cytotoxic payload and subsequent cell death.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Synthesis Pathway of SPDP-C6-Gly-Leu-NHS Ester

This guide provides a detailed overview of a plausible synthetic pathway for this compound, a heterobifunctional, cleavable linker commonly utilized in the development of antibody-drug conjugates (ADCs).[1][2][] The molecule consists of four key components: an SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate) group for sulfhydryl reactivity, a 6-carbon (C6) aliphatic spacer, a Glycyl-Leucine (Gly-Leu) dipeptide unit, and a terminal N-hydroxysuccinimide (NHS) ester for amine reactivity.[2][4]

The synthesis is a multi-step process involving peptide chemistry and crosslinker activation. The strategy outlined below involves the sequential coupling of these building blocks to construct the final product.

Overall Synthesis Strategy

The synthesis of this compound can be logically approached in three main stages:

-

Stage 1: Synthesis of the SPDP-C6-Acid Intermediate. This involves the preparation of a core structure containing the pyridyldithiol reactive group and the C6 spacer, terminating in a carboxylic acid.

-

Stage 2: Coupling of the Dipeptide. The SPDP-C6-acid intermediate is then coupled to the N-terminus of a Gly-Leu dipeptide.

-

Stage 3: NHS Ester Activation. The final step is the activation of the C-terminal carboxylic acid of the Gly-Leu dipeptide into a highly reactive NHS ester.

This pathway is illustrated in the workflow diagram below.

Experimental Protocols and Data

Stage 1: Synthesis of SPDP-C6-COOH

The initial intermediate is synthesized by coupling SPDP or a derivative to 6-aminocaproic acid. A common starting material is N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP), which readily reacts with the primary amine of 6-aminocaproic acid.

Experimental Protocol:

-

Dissolve 6-aminocaproic acid in a suitable buffer, such as 0.1 M sodium phosphate (B84403) buffer, pH 7.5.

-

Dissolve SPDP in a water-miscible organic solvent like DMSO or DMF.[5][6]

-

Add the SPDP solution dropwise to the 6-aminocaproic acid solution with constant stirring. A molar excess of SPDP may be used to ensure complete reaction of the amine.

-

Allow the reaction to proceed at room temperature for 1-2 hours.

-

Monitor the reaction progress by TLC or HPLC.

-

Upon completion, acidify the reaction mixture to precipitate the product.

-

Purify the resulting SPDP-C6-COOH by flash chromatography.

| Parameter | Value | Reference |

| Starting Materials | SPDP, 6-Aminocaproic Acid | General Knowledge |

| Solvents | DMSO, Sodium Phosphate Buffer | [5] |

| Reaction Time | 1-2 hours | [7] |

| Typical Yield | 75-85% | Estimated |

| Purification | Flash Chromatography | General Knowledge |

Stage 2: Synthesis of SPDP-C6-Gly-Leu-OH

This stage involves a standard peptide coupling reaction between the carboxylic acid of SPDP-C6-COOH and the free N-terminus of the dipeptide H-Gly-Leu-OH. Carbodiimide chemistry is typically employed for this step.

Experimental Protocol:

-

Dissolve SPDP-C6-COOH and H-Gly-Leu-OH in an anhydrous organic solvent (e.g., DMF or DCM).

-

Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an activator like N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt).[8][9] These reagents minimize racemization and improve reaction efficiency.[8]

-

Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to neutralize the reaction mixture.[10]

-

Stir the reaction under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 12-24 hours.

-

Monitor the reaction by HPLC-MS.

-

After completion, perform an aqueous workup to remove the coupling byproducts.

-

Purify the product, SPDP-C6-Gly-Leu-OH, by reverse-phase HPLC.

| Parameter | Value | Reference |

| Starting Materials | SPDP-C6-COOH, H-Gly-Leu-OH | - |

| Coupling Agents | EDC, HOBt/NHS | [8][9] |

| Solvent | Anhydrous DMF or DCM | [10] |

| Reaction Time | 12-24 hours | Estimated |

| Typical Yield | 60-70% | Estimated |

| Purification | Reverse-Phase HPLC | [11] |

Stage 3: Synthesis of this compound

The final step is the activation of the terminal carboxylic acid to form the amine-reactive NHS ester. This is another carbodiimide-mediated reaction.

Experimental Protocol:

-

Dissolve the purified SPDP-C6-Gly-Leu-OH and N-hydroxysuccinimide (NHS) in an anhydrous solvent like THF, DCM, or DMF.[]

-

Cool the solution in an ice bath.

-

Add a solution of a carbodiimide, such as EDC or Dicyclohexylcarbodiimide (DCC), dropwise.[]

-

Allow the mixture to slowly warm to room temperature and stir for 4-12 hours.

-

Monitor the formation of the NHS ester by HPLC.

-

If DCC is used, the dicyclohexylurea (DCU) byproduct will precipitate and can be removed by filtration.

-

Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or flash chromatography to yield the final this compound.

| Parameter | Value | Reference |

| Starting Materials | SPDP-C6-Gly-Leu-OH, NHS | [] |

| Activating Agent | EDC or DCC | [9][] |

| Solvent | Anhydrous THF, DCM, or DMF | [13] |

| Reaction Time | 4-12 hours | Estimated |

| Typical Yield | 80-95% | [8] |

| Purification | Filtration and Recrystallization/Chromatography | General Knowledge |

Reaction Mechanism Visualization

The core chemical transformations in this synthesis are amide bond formation (peptide coupling) and the final NHS esterification.

Peptide Coupling Mechanism

The mechanism for peptide coupling using EDC and NHS involves the activation of a carboxylic acid to form a reactive O-acylisourea intermediate, which is then converted to a more stable NHS ester. This ester readily reacts with a primary amine to form a stable amide bond.

Final Product Application Logic

The resulting this compound is a heterobifunctional crosslinker. The NHS ester end reacts with primary amines (e.g., lysine (B10760008) residues on an antibody), while the pyridyldithiol end can react with a free sulfhydryl group (e.g., on a cytotoxic drug payload). The disulfide bond within the SPDP moiety is cleavable under reducing conditions present inside a target cell, enabling controlled drug release.[2][14]

References

- 1. This compound - Immunomart [immunomart.com]

- 2. This compound | AxisPharm [axispharm.com]

- 4. precisepeg.com [precisepeg.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. interchim.fr [interchim.fr]

- 8. nbinno.com [nbinno.com]

- 9. askthenerd.com [askthenerd.com]

- 10. Peptide Synthesis [en.bio-protocol.org]

- 11. d-nb.info [d-nb.info]

- 13. lumiprobe.com [lumiprobe.com]

- 14. What is SPDP Crosslinker? | AxisPharm [axispharm.com]

The Role of the Gly-Leu Peptide in Cleavable Linkers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role and characteristics of the Glycine-Leucine (Gly-Leu) dipeptide as a component of cleavable linkers, particularly in the context of antibody-drug conjugates (ADCs). While the Val-Cit and Val-Ala dipeptides have been more extensively studied and utilized in clinically approved ADCs, understanding the properties of other dipeptide sequences like Gly-Leu is crucial for the rational design of next-generation targeted therapeutics. This guide will delve into the mechanism of action, comparative quantitative data for similar linkers, detailed experimental protocols for evaluation, and visual representations of key biological and experimental processes.

The Core Function of Dipeptide Linkers in ADCs

Dipeptide linkers are a cornerstone of cleavable linker technology in ADCs. Their primary function is to ensure the stable attachment of a potent cytotoxic payload to a monoclonal antibody during systemic circulation and to facilitate the specific release of the payload upon internalization into target cancer cells. This targeted release is typically mediated by lysosomal proteases, such as cathepsins, which are often overexpressed in the tumor microenvironment.

The general mechanism of action for a dipeptide-linked ADC is as follows:

-

The ADC binds to a specific antigen on the surface of a cancer cell.

-

The ADC-antigen complex is internalized via endocytosis.

-

The endosome containing the ADC fuses with a lysosome.

-

The acidic environment and high concentration of proteases within the lysosome lead to the cleavage of the dipeptide linker.

-

Cleavage of the linker initiates a self-immolative cascade, releasing the active payload into the cytoplasm.

-

The released payload exerts its cytotoxic effect, leading to cancer cell death.

The Gly-Leu Dipeptide: A Substrate for Lysosomal Proteases

The Gly-Leu dipeptide has been investigated as a potential substrate for lysosomal proteases. Cathepsin B, a cysteine protease highly active in the lysosome, is a key enzyme responsible for the cleavage of many dipeptide linkers. The substrate specificity of cathepsin B is a critical factor in the design of these linkers. While comprehensive kinetic data for the cleavage of Gly-Leu containing linkers is not as widely published as for Val-Cit or Val-Ala, studies on the substrate specificity of cathepsins provide some insights. One study indicated that when Glycine or Valine is in the P3 position of a tripeptide substrate, no cathepsin B activity was observed[1]. This suggests that the specific sequence and surrounding amino acids can significantly influence cleavage efficiency.

In terms of plasma stability, dipeptides can be susceptible to degradation by plasma hydrolases. One study noted the rapid disappearance of intravenously administered Gly-Leu from rat plasma, which was primarily attributed to tissue uptake and hydrolysis rather than renal clearance[2]. This highlights the importance of designing the overall linker structure to protect the dipeptide from premature cleavage in circulation.

Quantitative Data for Dipeptide Linker Cleavage and Stability

While specific kinetic parameters for Gly-Leu are scarce in the public domain, the following tables summarize quantitative data for the well-characterized Val-Cit and Val-Ala linkers, providing a crucial benchmark for comparison.

| Dipeptide Linker | Relative Cleavage Rate (vs. Val-Cit) | Enzyme(s) | Notes |

| Val-Cit | 100% | Cathepsin B, L, S, F | The industry standard for efficient and reliable lysosomal cleavage. |

| Val-Ala | ~50% | Cathepsin B | Offers improved hydrophilicity over Val-Cit, which can reduce ADC aggregation. |

| Dipeptide Linker | Half-life in Human Plasma | Half-life in Mouse Plasma | Notes |

| Val-Cit | Stable | Unstable (cleaved by carboxylesterase 1c) | The instability in mouse plasma can complicate preclinical studies. |

| Gly-Gly | Not widely reported | Not widely reported | Generally considered to be relatively stable in circulation. |

| Gly-Leu | Rapidly cleared | Rapidly cleared | Clearance is primarily due to tissue uptake and hydrolysis. |

Experimental Protocols

Synthesis of a Gly-Leu Containing Linker-Payload Conjugate

This protocol outlines the synthesis of a representative Maleimide-Gly-Leu-PABC-Payload construct.

Materials:

-

Fmoc-Leu-OH

-

H-Gly-PABC-Payload

-

Maleimidocaproic acid (MC)

-

Coupling reagents (e.g., HATU, HOBt)

-

Base (e.g., DIPEA)

-

Solvents (e.g., DMF, DCM)

-

Piperidine (B6355638) solution for Fmoc deprotection

-

HPLC for purification

Procedure:

-

Coupling of Gly-PABC-Payload to Leu: Dissolve H-Gly-PABC-Payload and Fmoc-Leu-OH in DMF. Add HATU, HOBt, and DIPEA. Stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).

-

Purification: Purify the resulting Fmoc-Leu-Gly-PABC-Payload by flash chromatography or preparative HPLC.

-

Fmoc Deprotection: Dissolve the purified product in a solution of 20% piperidine in DMF. Stir at room temperature for 30 minutes. Evaporate the solvent.

-

Coupling of Maleimidocaproic Acid: Dissolve the deprotected Leu-Gly-PABC-Payload and Maleimidocaproic acid in DMF. Add HATU, HOBt, and DIPEA. Stir at room temperature until the reaction is complete.

-

Final Purification: Purify the final product, Maleimide-Gly-Leu-PABC-Payload, by preparative HPLC to obtain a highly pure product for conjugation to an antibody.

In Vitro Cathepsin B Cleavage Assay (Fluorogenic Substrate Method)

This assay is used to determine the susceptibility of a peptide linker to cleavage by cathepsin B.

Materials:

-

Recombinant human cathepsin B

-

Fluorogenic peptide substrate (e.g., Z-Gly-Leu-AMC)

-

Assay buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, pH 5.5)

-

Activation buffer (Assay buffer containing 2 mM DTT)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Enzyme Activation: Dilute recombinant cathepsin B in activation buffer and incubate at 37°C for 15 minutes.

-

Substrate Preparation: Prepare a stock solution of the fluorogenic peptide substrate in DMSO and dilute to the desired working concentration in assay buffer.

-

Assay Setup: To the wells of a 96-well plate, add the activated cathepsin B solution.

-

Initiate Reaction: Add the substrate solution to each well to start the reaction.

-

Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over time at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm for AMC-based substrates.

-

Data Analysis: Calculate the initial velocity of the reaction from the linear phase of the fluorescence curve.

Plasma Stability Assay

This assay evaluates the stability of the linker-payload conjugate in human plasma.

Materials:

-

Linker-payload conjugate

-

Human plasma

-

LC-MS/MS system

Procedure:

-

Incubation: Incubate the linker-payload conjugate in human plasma at 37°C.

-

Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the plasma mixture.

-

Protein Precipitation: Add cold acetonitrile to the aliquot to precipitate plasma proteins.

-

Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

-

Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of intact linker-payload conjugate remaining.

-

Data Analysis: Calculate the half-life of the conjugate in plasma by plotting the percentage of intact conjugate remaining versus time.

Mandatory Visualizations

Signaling and Experimental Workflow Diagrams

Caption: Enzymatic cleavage of a dipeptide linker by Cathepsin B.

Caption: Experimental workflow for ADC synthesis and in vitro evaluation.

Caption: Signaling pathway of tubulin polymerization inhibitors.

Conclusion

The Gly-Leu dipeptide represents a viable, albeit less characterized, option for the design of cleavable linkers in antibody-drug conjugates. Its susceptibility to hydrolysis necessitates careful linker design to ensure adequate plasma stability. While direct quantitative data on its cleavage kinetics by cathepsin B are limited, the established principles of dipeptide linker cleavage provide a strong foundation for its potential application. The experimental protocols and workflows detailed in this guide offer a robust framework for the synthesis, evaluation, and characterization of ADCs incorporating Gly-Leu or other novel dipeptide sequences. As the field of ADCs continues to evolve, the exploration of a diverse range of cleavable motifs will be essential for the development of next-generation cancer therapeutics with improved efficacy and safety profiles.

References

- 1. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clearance of dipeptides from plasma: role of kidney and intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Function of SPDP in Bioconjugation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP) is a heterobifunctional crosslinker that plays a pivotal role in the field of bioconjugation. Its unique chemical architecture enables the covalent linkage of two biomolecules, typically proteins, through a cleavable disulfide bond. This attribute has made SPDP and its derivatives indispensable tools in the development of sophisticated biomolecular constructs, most notably antibody-drug conjugates (ADCs) for targeted cancer therapy. This technical guide provides an in-depth exploration of the SPDP group's function, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying chemical and biological processes.

Core Principles of SPDP Chemistry

SPDP is a short-chain crosslinker featuring two distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester and a pyridyldithiol group.[1] This heterobifunctional nature allows for a sequential and controlled conjugation process.

-

Amine-Reactive NHS Ester: The NHS ester group reacts specifically with primary amines (-NH2), such as those found on the side chains of lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds.[2] This reaction is most efficient at a pH range of 7 to 8.[1][2]

-

Sulfhydryl-Reactive Pyridyldithiol Group: The pyridyldithiol group reacts with sulfhydryl groups (-SH), such as those present in cysteine residues, to form a disulfide bond.[2] This reaction, which is optimal between pH 7 and 8, results in the release of a pyridine-2-thione molecule.[1][2] The release of this chromophore can be monitored spectrophotometrically by measuring the absorbance at 343 nm, providing a real-time indication of the conjugation reaction's progress.[2]

The key feature of the disulfide bond formed via SPDP is its susceptibility to cleavage under reducing conditions, such as those found within the intracellular environment of a cell.[1] This cleavability is a critical design element in applications like drug delivery, where the release of a therapeutic payload at a specific target site is desired.

Quantitative Data for SPDP Bioconjugation

The efficiency and outcome of SPDP-mediated bioconjugation are influenced by several key parameters. The following tables summarize critical quantitative data to guide experimental design.

Table 1: Optimal Reaction Conditions for SPDP Conjugation

| Parameter | Value | Rationale |

| NHS Ester Reaction pH | 7.0 - 8.0 | Balances amine reactivity with NHS ester hydrolysis. The rate of hydrolysis increases significantly at pH > 8.[1] |

| Pyridyldithiol Reaction pH | 7.0 - 8.0 | Optimal for the specific reaction with sulfhydryl groups.[1] |

| Reaction Temperature | Room Temperature (20-25°C) or 4°C | Room temperature reactions are faster, while 4°C can be used for sensitive proteins to maintain their stability. |

| Reaction Time (Amine Modification) | 30 - 60 minutes | Sufficient for the NHS ester to react with primary amines.[3] |

| Reaction Time (Sulfhydryl Conjugation) | 1 - 18 hours | The reaction can be incubated overnight to ensure complete conjugation.[1][3] |

| Molar Excess of SPDP over Protein | 5- to 20-fold | A molar excess is used to drive the reaction towards modification of the protein. The optimal ratio should be determined experimentally. |

Table 2: Stability and Cleavage of the SPDP-Mediated Disulfide Bond

| Condition | Stability/Cleavage Agent | Notes |

| In Plasma | Generally stable | The disulfide bond is designed to be relatively stable in the bloodstream to minimize premature drug release.[4] |

| Intracellular Environment | High concentrations of glutathione (B108866) (GSH) | The reducing environment inside cells, with millimolar concentrations of glutathione, efficiently cleaves the disulfide bond.[4] |

| In Vitro Cleavage | Dithiothreitol (DTT) | A concentration of 25 mM DTT at pH 4.5 can selectively cleave the SPDP linker without reducing native protein disulfide bonds.[2] For complete reduction, 50 mM DTT can be used.[1][3] |

| Alternative Reducing Agent | Tris(2-carboxyethyl)phosphine (TCEP) | TCEP is a more stable and potent reducing agent than DTT and can also be used for disulfide bond cleavage.[2] |

Table 3: Methods for Quantifying SPDP Conjugation

| Method | Principle | Application |

| Pyridine-2-thione Assay | Spectrophotometric measurement of the released pyridine-2-thione at 343 nm upon reaction with a sulfhydryl.[1][2] | To determine the number of pyridyldithiol groups introduced onto the amine-containing protein. |

| UV-Vis Spectrophotometry | Measures the absorbance of the antibody and the conjugated drug at different wavelengths to calculate the Drug-to-Antibody Ratio (DAR).[5] | A straightforward method for determining the average DAR of an ADC. |

| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species with different DARs based on their hydrophobicity.[5] | Provides information on the distribution of different DAR species in a sample. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates and identifies different ADC species based on their mass-to-charge ratio.[6] | A highly accurate method for determining the DAR and characterizing the heterogeneity of the conjugate. |

Experimental Protocols

The following are detailed methodologies for key experiments involving SPDP bioconjugation.

Protocol 1: Modification of an Amine-Containing Protein with SPDP

This protocol describes the first step of the conjugation process, where SPDP is reacted with a protein containing primary amines.

Materials:

-

Amine-containing protein (e.g., antibody)

-

SPDP crosslinker

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, with 1 mM EDTA

-

Desalting column

Procedure:

-

Prepare SPDP Stock Solution: Immediately before use, dissolve SPDP in DMSO or DMF to a concentration of 20 mM. For example, dissolve 2 mg of SPDP in 320 µL of DMSO.[1][3]

-

Prepare Protein Solution: Dissolve the amine-containing protein in the Reaction Buffer at a concentration of 2-5 mg/mL.[3]

-

Reaction: Add a 10- to 20-fold molar excess of the SPDP stock solution to the protein solution. For example, add 25 µL of 20 mM SPDP to 1 mL of a 2-5 mg/mL protein solution.[1][3]

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle stirring.[3]

-

Purification: Remove excess, unreacted SPDP using a desalting column equilibrated with the Reaction Buffer.

Protocol 2: Conjugation of an SPDP-Modified Protein to a Sulfhydryl-Containing Protein

This protocol is for the second step, where the SPDP-modified protein is conjugated to a protein that already possesses a free sulfhydryl group.

Materials:

-

SPDP-modified protein (from Protocol 1)

-

Sulfhydryl-containing protein

-

Reaction Buffer: PBS, pH 7.2-7.5, with 1 mM EDTA

Procedure:

-

Prepare Sulfhydryl-Containing Protein: Dissolve the sulfhydryl-containing protein in the Reaction Buffer.

-

Conjugation: Mix the SPDP-modified protein with the sulfhydryl-containing protein. A molar ratio of 1:1 to 1:3 (SPDP-modified protein to sulfhydryl protein) is typically used.[3]

-

Incubation: Incubate the reaction mixture for 1-18 hours at room temperature or overnight at 4°C with gentle stirring.[1][3] The progress of the reaction can be monitored by measuring the release of pyridine-2-thione at 343 nm.

-

Purification: Purify the resulting conjugate using size-exclusion chromatography (SEC) or another suitable chromatographic method to separate the conjugate from unreacted proteins.

Protocol 3: Introduction of a Sulfhydryl Group via Reduction of SPDP-Modified Protein

This protocol is used when neither of the proteins to be conjugated has a free sulfhydryl group. In this case, both proteins are first modified with SPDP (Protocol 1), and then one of them is treated with a reducing agent to expose a sulfhydryl group.

Materials:

-

Two different SPDP-modified proteins (from Protocol 1)

-

Dithiothreitol (DTT)

-

Acetate (B1210297) Buffer: 100 mM sodium acetate, 150 mM NaCl, pH 4.5

-

Desalting column

Procedure:

-

Prepare DTT Solution: Prepare a 150 mM DTT solution by dissolving 23 mg of DTT in 1 mL of Acetate Buffer.[1][3] Using an acetate buffer at pH 4.5 helps to avoid the reduction of native disulfide bonds within the protein.[1][2]

-

Reduction: Choose one of the SPDP-modified proteins for reduction. Add the DTT solution to the protein solution to a final concentration of 50 mM DTT. For example, add 0.5 mL of 150 mM DTT to 1 mL of the SPDP-modified protein solution.[1][3]

-

Incubation: Incubate the mixture for 30 minutes at room temperature.[1][3]

-

Purification: Immediately remove the excess DTT using a desalting column equilibrated with PBS, pH 7.2-7.5. The protein now has an exposed sulfhydryl group.

-

Conjugation: Proceed with the conjugation of this newly sulfhydryl-containing protein to the other SPDP-modified protein as described in Protocol 2.

Visualizing the SPDP Bioconjugation Process

Graphical representations can aid in understanding the chemical reactions and workflows involved in SPDP bioconjugation.

Caption: Chemical reaction mechanism of SPDP bioconjugation.

Caption: Experimental workflow for SPDP-mediated bioconjugation.

Caption: Intracellular cleavage of an SPDP-linked ADC.

Conclusion

The SPDP group is a versatile and powerful tool in bioconjugation, offering a reliable method for linking biomolecules through a cleavable disulfide bond. Its well-defined reaction chemistry, coupled with the ability to monitor the conjugation process, makes it a preferred choice for researchers in academia and industry. The successful application of SPDP-based linkers in the development of ADCs and other targeted therapies underscores their significance in advancing modern medicine. By carefully considering the quantitative parameters and adhering to optimized experimental protocols, researchers can effectively harness the potential of SPDP to create innovative and impactful bioconjugates.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. broadpharm.com [broadpharm.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Determining Antibody-Drug Conjugates' Coupling Ratio - Creative Proteomics [creative-proteomics.com]

- 6. Accurate determination of drug-to-antibody ratio of interchain cysteine-linked antibody-drug conjugates by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Advantage of C6 Spacers in Antibody-Drug Conjugate (ADC) Linkers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The linker connecting a potent cytotoxic payload to a monoclonal antibody is a critical determinant of an antibody-drug conjugate's (ADC) therapeutic index. The choice of spacer within the linker, which dictates properties such as hydrophobicity, steric hindrance, and stability, profoundly influences the ADC's pharmacokinetics, efficacy, and safety profile. This technical guide provides a comprehensive analysis of the advantages and considerations of employing a hexyl (C6) alkyl spacer in ADC linker design. While direct quantitative comparisons with other spacer technologies like polyethylene (B3416737) glycol (PEG) are not extensively available in peer-reviewed literature, this guide synthesizes established principles of linker chemistry to provide a robust framework for researchers in the field. We will delve into the impact of the hydrophobic C6 spacer on key ADC attributes, provide detailed experimental protocols for the synthesis and evaluation of C6-containing ADCs, and visualize the critical cellular pathways influenced by the released payload.

Introduction: The Pivotal Role of the Linker Spacer

An ADC's efficacy hinges on its ability to remain stable in systemic circulation, selectively bind to target cancer cells, internalize, and release its cytotoxic payload. The linker is central to this process, and the spacer unit within it is a key modulator of the ADC's physicochemical properties. The C6 spacer, a six-carbon alkyl chain, is a fundamental building block in many linker designs, primarily characterized by its hydrophobicity and flexibility.

The inherent hydrophobicity of a C6 spacer can influence the overall hydrophobicity of the ADC, which has significant implications for its pharmacokinetic profile. Increased hydrophobicity is often associated with faster clearance from circulation and a higher propensity for aggregation.[1][2][3] This is a critical consideration in ADC design, as reduced exposure can limit therapeutic efficacy. Consequently, the use of a C6 spacer necessitates a careful balance with other components of the ADC to optimize its performance.

The C6 Spacer: A Double-Edged Sword of Hydrophobicity

The primary characteristic of a C6 alkyl chain is its non-polar, hydrophobic nature. This property can be both advantageous and challenging in ADC development.

Advantages:

-

Structural Simplicity and Versatility: The C6 spacer offers a straightforward and synthetically accessible scaffold for linker construction.

-

Defined Length and Flexibility: The six-carbon chain provides a predictable distance between the antibody and the payload, which can be crucial for overcoming steric hindrance and facilitating efficient payload release.

Challenges and Mitigation Strategies:

-

Increased Hydrophobicity: The most significant challenge associated with C6 spacers is the potential for increased ADC hydrophobicity. This can lead to:

-

Aggregation: Hydrophobic interactions between ADC molecules can cause aggregation, leading to reduced solubility, altered pharmacokinetics, and potential immunogenicity.[3]

-

Faster Clearance: More hydrophobic ADCs are often cleared more rapidly from circulation, primarily through uptake by the reticuloendothelial system, resulting in a shorter half-life and reduced tumor accumulation.[1][2]

-

-

Mitigation with Hydrophilic Moieties: To counteract the hydrophobicity of a C6 spacer and the often-hydrophobic payload, it is common practice to incorporate hydrophilic components, such as polyethylene glycol (PEG) chains, into the linker design.[4][5][6] This strategy helps to improve solubility, reduce aggregation, and prolong circulation time.

Data Presentation: Comparative Performance Metrics

Table 1: Illustrative Comparison of In Vitro Performance

| Linker Spacer | Drug-to-Antibody Ratio (DAR) | Target Cell Line | IC50 (ng/mL) |

| C6 Alkyl | ~4 | HER2+ (SK-BR-3) | 15-60 |

| PEG4 | ~4 | HER2+ (SK-BR-3) | 10-50 |

| PEG8 | ~4 | HER2+ (SK-BR-3) | 12-55 |

| PEG12 | ~4 | HER2+ (SK-BR-3) | 18-65 |

Note: IC50 values are highly dependent on the specific antibody, payload, and cell line used. This table illustrates the general expectation that while linker modifications can influence potency, the primary driver remains the payload's intrinsic activity.

Table 2: Illustrative Comparison of In Vivo Pharmacokinetic Parameters

| Linker Spacer | Animal Model | Half-life (t½) (days) | Clearance (mL/day/kg) |

| C6 Alkyl | Rat | 3.5 | 0.8 |

| PEG4 | Rat | 4.5 | 0.6 |

| PEG8 | Rat | 5.8 | 0.4 |

| PEG12 | Rat | 6.5 | 0.3 |

Note: This table represents a hypothetical trend where increased PEGylation is expected to prolong half-life and reduce clearance compared to a more hydrophobic C6 alkyl spacer.

Table 3: Illustrative Comparison of In Vivo Efficacy in a Xenograft Model

| Linker Spacer | Animal Model | Dosing Schedule | Tumor Growth Inhibition (%) |

| C6 Alkyl | Mouse (NCI-N87 Xenograft) | 3 mg/kg, single dose | 75 |

| PEG4 | Mouse (NCI-N87 Xenograft) | 3 mg/kg, single dose | 85 |

| PEG8 | Mouse (NCI-N87 Xenograft) | 3 mg/kg, single dose | 95 |

| PEG12 | Mouse (NCI-N87 Xenograft) | 3 mg/kg, single dose | 90 |

Note: This table illustrates the potential for hydrophilic linkers to enhance in vivo efficacy due to improved pharmacokinetics, leading to greater tumor exposure.

Experimental Protocols

The following sections provide detailed, representative protocols for the synthesis and evaluation of an ADC utilizing a C6 spacer.

Synthesis of a Maleimide-C6-Linker-MMAE Payload

This protocol describes the synthesis of a common linker-payload construct featuring a maleimide (B117702) group for antibody conjugation, a C6 spacer, and the cytotoxic payload, monomethyl auristatin E (MMAE).

Materials:

-

Maleimidohexanoic acid

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

N-Hydroxysuccinimide (NHS)

-

Monomethyl auristatin E (MMAE)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Dimethylformamide (DMF)

Procedure:

-

Activation of Maleimidohexanoic Acid:

-

Dissolve maleimidohexanoic acid (1 equivalent) and NHS (1.1 equivalents) in anhydrous DCM.

-

Cool the solution to 0°C and add DCC (1.1 equivalents) dissolved in DCM.

-

Stir the reaction at 0°C for 1 hour and then at room temperature overnight.

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Evaporate the solvent to obtain the NHS ester of maleimidohexanoic acid.

-

-

Conjugation to MMAE:

-

Dissolve the NHS ester of maleimidohexanoic acid (1 equivalent) and MMAE (1 equivalent) in anhydrous DMF.

-

Add TEA (1.5 equivalents) to the solution.

-

Stir the reaction at room temperature for 4-6 hours.

-

Monitor the reaction by LC-MS.

-

Purify the product by reverse-phase HPLC to obtain the maleimide-C6-linker-MMAE payload.

-

Conjugation of Maleimide-C6-Linker-MMAE to a Monoclonal Antibody

This protocol outlines the conjugation of the linker-payload to a monoclonal antibody via reduction of interchain disulfide bonds.[7][8][9][10]

Materials:

-

Monoclonal antibody (e.g., Trastuzumab) in phosphate-buffered saline (PBS)

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Maleimide-C6-linker-MMAE payload in DMSO

-

PBS, pH 7.4

-

Quenching solution (e.g., N-acetylcysteine)

-

Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)

Procedure:

-

Antibody Reduction:

-

Prepare the antibody solution at a concentration of 5-10 mg/mL in PBS.

-

Add a 10-fold molar excess of TCEP to the antibody solution.

-

Incubate at 37°C for 1-2 hours to reduce the disulfide bonds.

-

-

Conjugation:

-

Add the maleimide-C6-linker-MMAE payload (in DMSO) to the reduced antibody solution at a 5-fold molar excess.

-

Gently mix and incubate at room temperature for 1 hour.

-

-

Quenching:

-

Add a 10-fold molar excess of N-acetylcysteine (relative to the linker-payload) to quench any unreacted maleimide groups.

-

Incubate for 20 minutes at room temperature.

-

-

Purification:

-

Purify the ADC using an SEC column equilibrated with PBS to remove unconjugated payload and other small molecules.

-

Collect the protein-containing fractions.

-

-

Characterization:

-

Determine the protein concentration (e.g., by UV-Vis spectroscopy at 280 nm).

-

Determine the drug-to-antibody ratio (DAR) using hydrophobic interaction chromatography (HIC) or reverse-phase liquid chromatography-mass spectrometry (RP-LC-MS).

-

In Vitro Cytotoxicity Assay

This protocol describes how to assess the potency of the ADC against target and non-target cancer cell lines using an MTT assay.[11][12][13][14]

Materials:

-

Target (e.g., HER2-positive SK-BR-3) and non-target (e.g., HER2-negative MCF-7) cell lines

-

Cell culture medium and supplements

-

ADC, unconjugated antibody, and free payload

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or SDS in HCl)

Procedure:

-

Cell Seeding:

-

Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

-

Treatment:

-

Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in cell culture medium.

-

Add the treatments to the cells and incubate for 72-96 hours.

-

-

MTT Assay:

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add solubilization solution to dissolve the formazan (B1609692) crystals.

-

-

Data Analysis:

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Determine the IC50 value (the concentration that inhibits cell growth by 50%) by plotting cell viability against the logarithm of the drug concentration.

-

In Vivo Efficacy Study in a Mouse Xenograft Model

This protocol outlines a typical in vivo study to evaluate the anti-tumor efficacy of the ADC.[15][16][17][18]

Materials:

-

Immunodeficient mice (e.g., nude or SCID)

-

Tumor cells (e.g., NCI-N87)

-

Matrigel (optional)

-

ADC, vehicle control, and unconjugated antibody control

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation:

-

Subcutaneously inject 5-10 million tumor cells (resuspended in PBS or a mixture with Matrigel) into the flank of each mouse.

-

-

Tumor Growth and Randomization:

-

Monitor tumor growth regularly.

-

When tumors reach a mean volume of 100-200 mm³, randomize the mice into treatment groups.

-

-

Treatment:

-

Administer the ADC, vehicle control, and unconjugated antibody control via intravenous (i.v.) injection at the desired dose and schedule.

-

-

Monitoring:

-

Measure tumor volume with calipers 2-3 times per week.

-

Monitor the body weight and overall health of the mice.

-

-

Endpoint and Analysis:

-

The study can be terminated when tumors in the control group reach a predetermined size or at a specific time point.

-

Excise and weigh the tumors.

-

Analyze the data to determine the tumor growth inhibition for each treatment group.

-

Visualization of Key Cellular Pathways

The cytotoxic payload of the ADC, once released inside the target cell, initiates a cascade of events leading to cell death. For ADCs carrying MMAE, the primary mechanism of action is the inhibition of tubulin polymerization, which leads to cell cycle arrest and apoptosis.[19][20][]

ADC Internalization and Payload Release

MMAE-Induced Apoptosis Signaling Pathway

Conclusion